

Spectroscopic Profile of (Allylthio)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Allylthio)acetic acid

Cat. No.: B1362516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(Allylthio)acetic acid** (CAS No. 20600-63-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

(Allylthio)acetic acid, with the chemical formula $C_5H_8O_2S$ and a molecular weight of 132.18 g/mol, presents a unique spectral signature owing to its combination of a carboxylic acid, a thioether, and an allyl group.^[1] The quantitative spectroscopic data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental 1H and ^{13}C NMR spectra for **(Allylthio)acetic acid** are not readily available in public spectral databases, predictions based on the analysis of structurally similar compounds and established chemical shift principles provide a reliable estimation of the expected spectral features.

1H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~5.8	Multiplet	1H	-CH=CH ₂
~5.2	Multiplet	2H	-CH=CH ₂
~3.2	Doublet	2H	-S-CH ₂ -CH=
~3.3	Singlet	2H	-S-CH ₂ -COOH

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~175	-COOH
~134	-CH=CH ₂
~118	-CH=CH ₂
~35	-S-CH ₂ -CH=
~34	-S-CH ₂ -COOH

Infrared (IR) Spectroscopy

The infrared spectrum of **(Allylthio)acetic acid** is characterized by the distinct absorption bands of the carboxylic acid and the allyl group. A vapor phase IR spectrum is referenced in the PubChem database, and the expected key absorptions are listed below.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1710	Strong	C=O stretch (Carboxylic acid)
~1640	Medium	C=C stretch (Allyl group)
~3080, ~2920	Medium-Weak	C-H stretch (Allyl and Alkyl)
~1410, ~990, ~920	Medium	=C-H bend (Allyl group)
~650	Weak	C-S stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **(Allylthio)acetic acid** is available from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)

m/z	Relative Intensity	Assignment
132	Moderate	[M] ⁺ (Molecular ion)
91	Strong	[M - COOH] ⁺
73	Moderate	[CH ₂ =CHCH ₂ S] ⁺
45	Strong	[COOH] ⁺
41	Very Strong	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **(Allylthio)acetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: -2 to 14 ppm.
- ¹³C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

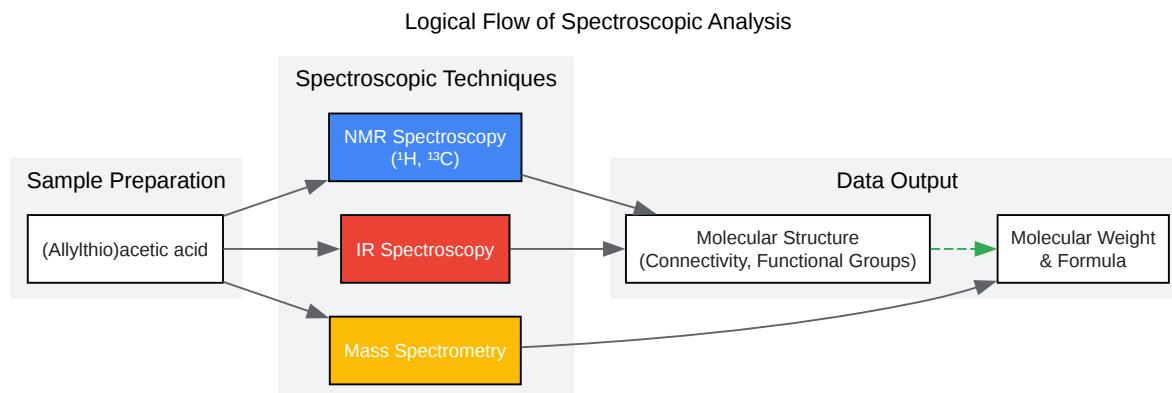
- Place a small drop of neat **(Allylthio)acetic acid** directly onto the ATR crystal.
- Ensure the crystal is fully covered by the sample.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

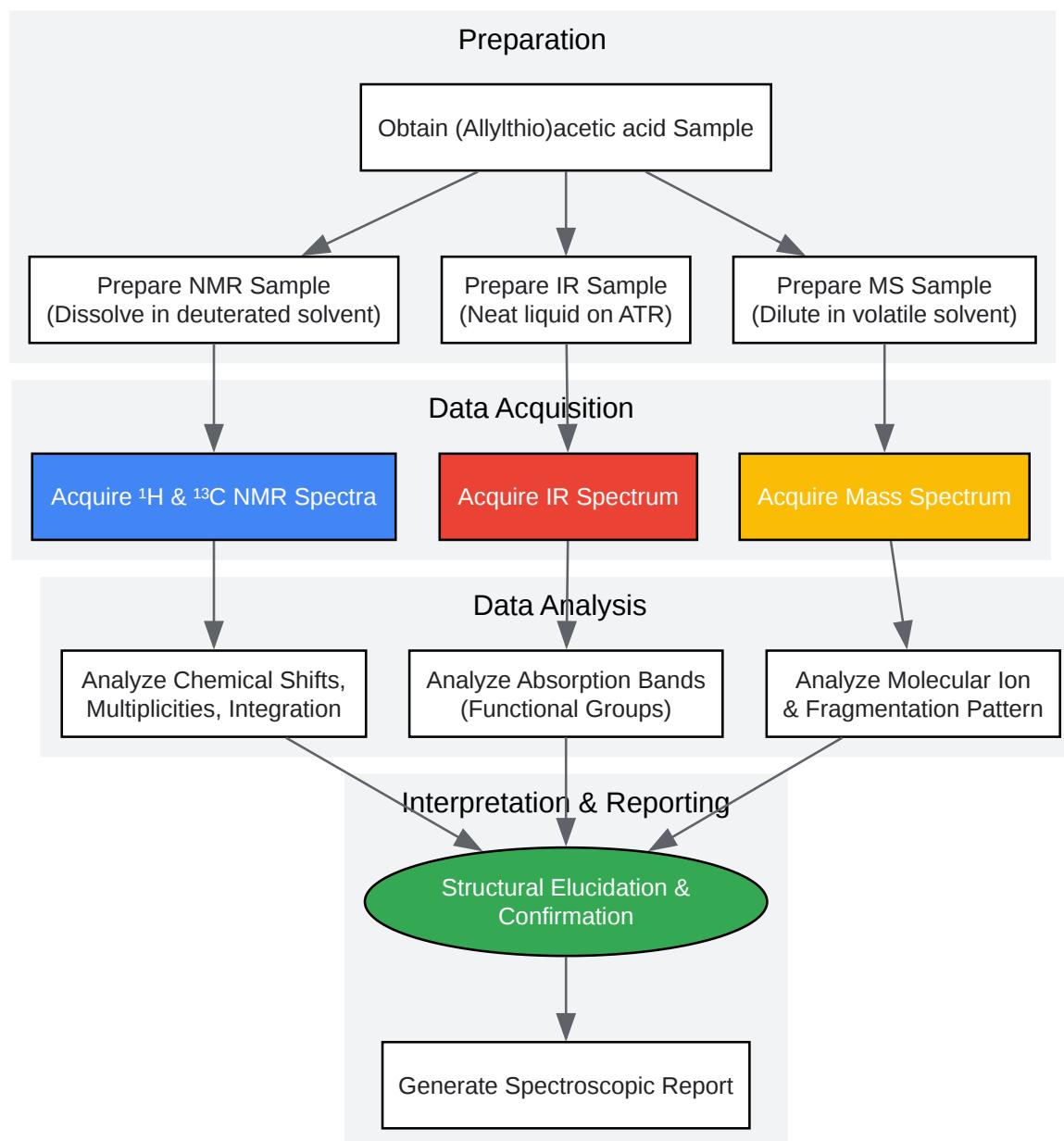

- Prepare a dilute solution of **(Allylthio)acetic acid** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Parameters (Electron Ionization - EI):

- Mass Spectrometer: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 30-200.
- Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure elution of the compound.

Visualization of Spectroscopic Workflow

The logical relationship between the different spectroscopic methods for the characterization of **(Allylthio)acetic acid** is illustrated below.



[Click to download full resolution via product page](#)

Caption: Logical flow of spectroscopic analysis.

The general experimental workflow for obtaining and interpreting the spectroscopic data is outlined in the following diagram.

Experimental Spectroscopic Workflow

[Click to download full resolution via product page](#)

Caption: Experimental spectroscopic workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetic acid, (2-propenylthio)- [webbook.nist.gov]
- 2. 2-(2-Propen-1-ylthio)acetic acid | C5H8O2S | CID 308183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (Allylthio)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362516#spectroscopic-data-nmr-ir-ms-of-allylthio-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com